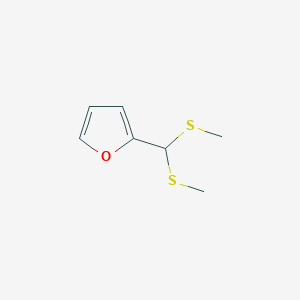

2-Bis(methylthio)methylfuran

Description

Significance of Furan (B31954) Ring Systems in Organic Synthesis and Derived Materials

The furan ring is a cornerstone in organic synthesis, valued for its role as a versatile building block. cymitquimica.comresearchgate.net As a five-membered aromatic heterocycle with an oxygen atom, it possesses a high degree of electron density, making it reactive in numerous transformations. cymitquimica.com Furans are not only present in a wide array of natural products but also serve as key precursors for synthesizing more complex molecules, including pharmaceuticals and polymers. rsc.orgnih.gov Their ability to undergo reactions like electrophilic substitution, Diels-Alder cycloadditions, and ring-opening transformations allows for the construction of diverse molecular architectures. researchgate.netmdpi.com This reactivity is harnessed to create linear, cyclic, and polycyclic compounds that are otherwise difficult to access. researchgate.net

Role of Organosulfur Moieties in Modulating Chemical Reactivity and Electronic Structure

Organosulfur compounds are integral to organic chemistry, with sulfur's various oxidation states and bonding patterns imparting distinct characteristics to molecules. organic-chemistry.org The incorporation of sulfur, particularly in the form of thioethers (R-S-R') or thioacetals, can significantly influence a molecule's electronic structure, polarity, and reactivity. organic-chemistry.orgnih.gov Thioacetal groups, such as the bis(methylthio)methyl group, are well-known for their function as protecting groups for aldehydes and for their ability to undergo umpolung (reactivity inversion) chemistry, transforming an electrophilic carbonyl carbon into a nucleophilic center. researchgate.net The presence of sulfur atoms can also modulate the antioxidant properties of a molecule and its ability to interact with biological targets. researchgate.netebi.ac.uk

Structural Classification and Nomenclature of Furan Derivatives Incorporating Sulfur

Furan derivatives incorporating sulfur are classified based on the nature and position of the sulfur-containing substituent on the furan ring. The nomenclature follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For instance, a furan ring with a methylthio group (–SCH₃) attached is named as a "(methylthio)furan". The specific compound of interest, 2-Bis(methylthio)methylfuran , is systematically named based on the furan ring being the parent structure. The substituent at the second position is a methyl group bearing two methylthio groups. Another common naming convention for such structures involves thioacetals, where the bis(methylthio)methyl group can be considered a dithioacetal of formaldehyde. The Hantzsch-Widman system is also used for naming heterocyclic compounds, providing a systematic method based on the heteroatom type and ring size. solubilityofthings.com

| Compound Name | Parent Heterocycle | Sulfur Moiety | Position of Substitution |

| This compound | Furan | Bis(methylthio)methyl | 2 |

| Furfuryl methyl sulfide | Furan | Methylthiomethyl | 2 |

| 2-Methyl-3-(methylthio)furan | Furan | Methylthio | 3 |

| Bis(2-methyl-3-furyl) disulfide | Furan | Disulfide | 3 |

Overview of Research Trajectories for Substituted Furans with Alkylthio Groups

Research into substituted furans with alkylthio groups is driven by their potential applications in materials science, and as intermediates in organic synthesis. mdpi.comsioc-journal.cn Current research trends focus on developing novel synthetic methodologies for their preparation, often employing transition metal-catalyzed reactions to achieve high efficiency and selectivity. researchgate.net Studies are also exploring the reactivity of these compounds, particularly the unique chemical transformations enabled by the interplay of the furan ring and the sulfur substituents. For example, the development of new methods for the synthesis of polysubstituted furans is an active area of investigation. researchgate.net Furthermore, the conversion of biomass-derived furans, like furfural (B47365), into value-added chemicals, including those with sulfur functionalities, is a key area of sustainable chemistry research. nih.govmdpi.commdpi.com

Detailed Research Findings on this compound and Related Compounds

While detailed research exclusively focused on This compound is limited in publicly accessible literature, its chemical nature can be understood through the synthesis and reactivity of closely related compounds, particularly furfuryl thioacetals and other sulfur-substituted furans.

The synthesis of such compounds often starts from furfural, a readily available platform chemical derived from biomass. mdpi.com A general and effective method for preparing thioacetals involves the acid-catalyzed reaction of an aldehyde, in this case, furfural, with a thiol. organic-chemistry.org For This compound , the corresponding aldehyde would be 2-furancarboxaldehyde (furfural), and the thiol would be methanethiol (B179389).

A plausible synthetic route, based on established chemical transformations, is the thioacetalization of 2-furancarboxaldehyde.

Table of Plausible Synthesis Reaction:

| Starting Material | Reagent | Catalyst | Product |

|---|

The reactivity of the bis(methylthio)methyl group is of significant interest. This dithioacetal moiety is stable under various conditions but can be deprotected back to the aldehyde using specific reagents, highlighting its role as a protective group. researchgate.net More importantly, the protons on the carbon atom between the two sulfur atoms are acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, demonstrating the umpolung reactivity that is characteristic of thioacetals. researchgate.net

Spectroscopic data is crucial for the characterization of chemical compounds. For This compound , mass spectrometry data is available, which aids in confirming its molecular weight and fragmentation pattern. chemsrc.com

Physicochemical Properties of Related Furan-Sulfur Compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 33500-20-8 | C₇H₁₀OS₂ | 174.28 |

| Furfuryl methyl sulfide | 1438-91-1 | C₆H₈OS | 128.19 |

| 2-(1,3-Dithiolan-2-yl)furan | 55713-17-2 | C₇H₈OS₂ | 172.27 |

Data sourced from multiple chemical databases. cymitquimica.comchemsrc.comnist.govlookchem.com

Structure

3D Structure

Properties

CAS No. |

33500-20-8 |

|---|---|

Molecular Formula |

C7H10OS2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

2-[bis(methylsulfanyl)methyl]furan |

InChI |

InChI=1S/C7H10OS2/c1-9-7(10-2)6-4-3-5-8-6/h3-5,7H,1-2H3 |

InChI Key |

MCRPOGXLCLGHDT-UHFFFAOYSA-N |

Canonical SMILES |

CSC(C1=CC=CO1)SC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bis Methylthio Methylfuran and Analogous Structures

Strategic Approaches to the Formation of the Furan (B31954) Nucleus

The synthesis of the furan nucleus is a well-established field in organic chemistry, with several classic and modern methods available. unich.itpsgcas.ac.in The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key classical methods include:

The Paal-Knorr Furan Synthesis: This is a widely used method that involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. psgcas.ac.inuobaghdad.edu.iq The reaction can be promoted by various dehydrating agents and acids, such as phosphorus pentoxide or acidic catalysts. psgcas.ac.in

The Feist-Bénary Furan Synthesis: This reaction provides substituted furans, typically with a carbonyl group at the C-3 position, through the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound. uobaghdad.edu.iqresearchgate.net

Modern approaches have expanded the synthetic toolkit, often employing transition metal catalysts to construct the furan ring from different precursors. unich.it For instance, ytterbium triflate, a lanthanide catalyst, has been shown to efficiently catalyze the cycloaddition reaction between acetylene (B1199291) dicarboxylates and β-dicarbonyl compounds, yielding highly substituted furans in excellent yields (91-98%). unich.it This method highlights the ongoing development of milder and more efficient catalytic systems for furan synthesis. unich.it

| Synthetic Method | Precursors | Typical Catalyst/Reagent | Key Feature |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid, Dehydrating agent (e.g., P₂O₅) | Forms furan via cyclization/dehydration. psgcas.ac.inuobaghdad.edu.iq |

| Feist-Bénary Synthesis | α-Haloketones, β-Dicarbonyl compounds | Base (e.g., Pyridine) | Yields C-3 carbonyl substituted furans. uobaghdad.edu.iqresearchgate.net |

| Yb(OTf)₃ Catalyzed Cycloaddition | Acetylene dicarboxylates, β-Dicarbonyl compounds | Ytterbium triflate (Yb(OTf)₃) | High efficiency (91-98% yields) under mild conditions. unich.it |

Installation of the Bis(methylthio)methyl Group at the Furan C-2 Position

Once the furan nucleus is available, or concurrently with its formation, the bis(methylthio)methyl [-CH(SCH₃)₂] group must be introduced. A common and direct precursor to this group is the formyl group (-CHO). Therefore, a primary strategy involves the synthesis of furfural (B47365) or a substituted furfural, followed by thioacetalization.

The thioacetalization of furfural is a standard transformation. This reaction typically involves treating furfural with methanethiol (B179389) in the presence of an acid catalyst. rsc.org Lewis acids such as boron trifluoride etherate have been used to catalyze the reaction of furfural with dithiols. rsc.org More recently, zeolites have been employed as reusable, solid acid catalysts for the thioacetalization of aldehydes, offering good to excellent yields under mild, room temperature conditions. researchgate.netresearchgate.net Visible-light photoredox catalysis has also emerged as a metal-free and solvent-free method for the thioacetalization of aldehydes, including furfural, providing good to excellent yields. sci-hub.se

An alternative approach involves the direct installation of the bis(methylthio)methyl group onto a pre-formed furan ring. This can be achieved through electrophilic substitution or by using organometallic furan derivatives.

The formation of carbon-sulfur (C-S) bonds is a critical step in synthesizing the target molecule. Organosulfur compounds are prevalent in pharmaceuticals and natural products, making C-S bond formation a significant area of research. acs.org In the context of furan chemistry, C-S bonds can be formed through several strategies. One method involves the reaction of a nucleophilic sulfur species with an electrophilic furan derivative. Conversely, a metallated furan (e.g., 2-furyllithium) can act as a nucleophile, attacking an electrophilic sulfur reagent.

Dimethyl(methylthio)sulfonium tetrafluoroborate (B81430) has been used to induce the cyclization of acyclic bis(methylsulfanyl) carbonyl compounds to form 2-thio-substituted furans. nih.govacs.org This reaction proceeds through the methylthiolation of a thioacetal group, creating a thionium (B1214772) ion that subsequently cyclizes. nih.govacs.org

The installation of the bis(methylthio)methyl group can be viewed as a specialized alkylation or functionalization reaction. A plausible synthetic route is the formylation of furan to produce furfural, a widely available commodity chemical. The Vilsmeier-Haack reaction is a classic method for achieving this. Following formylation, the thioacetalization with methanethiol yields the desired product.

Another strategy involves the use of a reagent that can deliver the CH(SCH₃)₂ unit directly. For example, the reaction of 2-(3,3-bis(methylthio)-1-arylallylidene)malononitriles with acetone (B3395972) has been shown to produce trisubstituted furans, demonstrating the incorporation of a bis(methylthio) group in furan synthesis. rsc.org

While specific multi-component reactions that directly yield 2-bis(methylthio)methylfuran are not prominently documented in the reviewed literature, the principles of multi-component synthesis are highly relevant. These reactions, which combine three or more reactants in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. The synthesis of polysubstituted furans via the reaction of 2-(3,3-bis(methylthio)-1-arylallylidene)malononitriles and acetone demonstrates a pathway where multiple components assemble to create the final heterocyclic structure. rsc.org

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. This is particularly true for C-S bond formation and the construction of heterocyclic rings.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Transition metals, particularly palladium, are extensively used to catalyze C-S cross-coupling reactions. dicp.ac.cnresearchgate.net N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for transition metals like palladium, iron, and gold, enhancing their catalytic activity in various reactions, including C-C and C-S bond formation. tdx.catrsc.org For instance, [(NHC)Pd(PPh₃)Cl₂] complexes have been shown to be effective pre-catalysts for C-S cross-coupling reactions, producing functionalized sulfides in excellent yields. researchgate.net While direct examples for the synthesis of this compound using these specific catalysts were not found, these systems represent the state-of-the-art for the underlying C-S bond-forming transformations that would be required.

Heterogeneous Catalysis for Selective Functionalization of Furans

Heterogeneous catalysis offers a sustainable and efficient approach for the synthesis of functionalized furans. These catalysts are easily separated from the reaction mixture and can often be reused, making them environmentally and economically advantageous. mdpi.comtandfonline.com

Recent research has explored the use of various heterogeneous catalysts for furan synthesis. For instance, nano metal oxide frameworks (NOF) have been developed as catalysts for the dehydration of glucose to furan derivatives. lidsen.com These materials, such as those combining Fe3O4 and MgO, provide a high surface area and active sites for catalysis. lidsen.com Another approach involves the use of acid-functionalized hydrochar, derived from biomass, as a solid acid catalyst for reactions like the hydroxyalkylation of 2-methylfuran (B129897). rsc.org

The choice of catalyst can significantly influence the reaction's outcome. For example, in the palladium-catalyzed synthesis of functionalized furans, PdCl₂(CH₃CN)₂ has been shown to be highly efficient, achieving high yields in shorter reaction times compared to other palladium catalysts like Pd(OAc)₂ and Pd(acac)₂. mdpi.com The nature of the support material, such as alumina (B75360) or silica (B1680970) for copper and nickel catalysts, also plays a crucial role in determining the selectivity of the reaction. scispace.com

Table 1: Comparison of Heterogeneous Catalysts in Furan Synthesis

| Catalyst | Reactants | Product | Yield | Reference |

| PdCl₂(CH₃CN)₂ | 1,3-Diketones and Alkenyl Bromides | Functionalized Furans | Up to 94% | mdpi.com |

| Nano Metal Oxide Frameworks (Fe3O4-MgO) | Glucose | Furan Derivatives | Not specified | lidsen.com |

| Sulfonic Functionalized Hydrochar | 2-Methylfuran and Furfural | C15 Fuel Precursors | 83% | rsc.org |

| Potash Alum | Aldehydes, Amines, Dialkyl Acetylenedicarboxylates | Furan-2-ones | Not specified | tandfonline.com |

| Tungsten-Based Heteropoly Compounds | Biomass | Furans | Not specified | nih.gov |

Chemo- and Regioselective Synthesis of Furan Derivatives

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted furans. Various strategies have been developed to control the position and type of functional groups introduced onto the furan ring.

One common approach involves the use of directing groups or specific catalysts to favor a particular reaction pathway. For example, palladium-catalyzed tandem α-arylation/intramolecular O-arylation of triiodobenzenes with benzylketones allows for the highly regioselective synthesis of 7-iodobenzo[b]furans. nih.govrsc.org The reaction proceeds preferentially at the least sterically hindered position. nih.govrsc.org

Copper-catalyzed intermolecular annulation of ketones with olefins is another method for the regioselective synthesis of multisubstituted furans. acs.org This method is applicable to both aryl and alkyl ketones. acs.orgorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to achieve the desired regioselectivity. For instance, the combination of triazole-gold and copper catalysts enables a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans with good to excellent yields. organic-chemistry.org

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds, including the synthesis of benzo[b]furan derivatives. beilstein-journals.org This method involves the use of a directing group to guide the deprotonation and subsequent functionalization at a specific position. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired furan derivative. Factors such as solvent, temperature, pressure, and reactor design all play a significant role.

Solvent Effects and Reaction Thermodynamics

The choice of solvent can have a profound impact on the rate and selectivity of furan synthesis. mdpi.comnih.gov Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be excellent media for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate in furan chemistry. nih.govrsc.org In some cases, the use of organic solvents can suppress the formation of undesirable byproducts like humins. nih.gov

Table 2: Effect of Solvent on the Yield of Functionalized Furans

| Solvent | Catalyst | Reaction | Yield | Reference |

| Dioxane | PdCl₂(CH₃CN)₂ | Synthesis of functionalized furans | High | mdpi.com |

| Dimethyl Sulfoxide (DMSO) | None (for fructose dehydration) | Dehydration of fructose to 5-HMF | 72% | nih.gov |

| n-Heptane | Cu/Al2O3 | Hydrogenation of furfural to 2-methylfuran | ~50% | scispace.com |

| Toluene (B28343) | Ru/Al2O3 | Oxidation of 5-HMF to DFF | High | rsc.org |

| Isopropyl Alcohol | None | Three-component reaction for furan-2(3H)-ones | High | nih.gov |

Temperature and Pressure Control in High-Yield Syntheses

Temperature and pressure are critical parameters for controlling the rate and selectivity of furan synthesis. High temperatures are often required to drive dehydration and cyclization reactions, but can also lead to the formation of degradation products. uliege.be Therefore, careful optimization of the reaction temperature is essential. rsc.org

High-pressure conditions can also be employed to influence reaction pathways. For example, high-pressure, high-temperature (HPHT) treatment has been shown to reduce the formation of furan in vegetable purées. researchgate.net Pressure can also be used to induce the polymerization of furan to form carbon nanothreads. acs.orgchinesechemsoc.org In conventional heating methods for furan derivative synthesis, pressures in the range of 5-50 bar are sometimes used. google.com

Reactor Design and Process Intensification Studies

The design of the reactor can significantly impact the efficiency and scalability of furan synthesis. Continuous flow reactors, such as packed-bed reactors, offer several advantages over batch reactors, including better temperature control, improved safety, and the potential for process intensification. rsc.orgmdpi.com

For instance, the continuous-flow synthesis of 2,5-diformylfuran (DFF) from 5-HMF in a packed-bed reactor has been successfully demonstrated. rsc.org The use of microwave reactors can also lead to shorter reaction times and improved yields in the synthesis of furan-ring fused chalcones. benthamdirect.com The scalability of a synthesis is a key consideration, and moving from laboratory-scale batch reactions to larger-scale continuous processes is an important area of research. mdpi.com

Derivatization Pathways from Precursors to this compound (e.g., from 2-((methylthio)methyl)furan)

The synthesis of this compound likely proceeds through the derivatization of a suitable furan precursor. One plausible precursor is 2-((methylthio)methyl)furan. The introduction of the second methylthio group could potentially be achieved through a methylthiomethylation reaction.

While direct synthesis of this compound is not extensively documented in the provided search results, related reactions provide insights into potential pathways. For example, the autocatalytic methylthiomethylation of carboxylic acids and phenols using dimethyl sulfoxide (DMSO) has been reported. rsc.org This type of reaction could potentially be adapted for the functionalization of a furan ring.

The synthesis of related compounds, such as 2-methyl-5-(methylthio)furan, is known. thegoodscentscompany.comnih.gov This compound is a flavor component found in coffee. nih.gov The synthesis of bis(2-methyl-3-furyl) disulfide from 2-methyl-3-furanthiol (B142662) is another example of the formation of sulfur-containing furan derivatives. researchgate.net Further research would be needed to develop a specific and optimized synthetic route to this compound, likely involving the controlled functionalization of a furan precursor like 2-((methylthio)methyl)furan. nist.gov

Reactivity and Reaction Mechanisms of 2 Bis Methylthio Methylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including furan. The nature of the substituent on the furan ring plays a crucial role in determining the rate and regioselectivity of these reactions.

The bis(methylthio)methyl group, a dithioacetal, is generally considered to be an activating group in the context of electrophilic aromatic substitution. This activation stems from the ability of the sulfur atoms to donate electron density to the furan ring through resonance. The lone pairs of electrons on the sulfur atoms can be delocalized into the aromatic system, thereby increasing the nucleophilicity of the ring and making it more susceptible to attack by electrophiles. This electron-donating effect is analogous to that of alkoxy and alkylthio groups, which are also known to be activating. Consequently, 2-bis(methylthio)methylfuran is expected to be more reactive towards electrophiles than unsubstituted furan.

In electrophilic substitution reactions of furan, attack at the C2 and C5 positions is strongly favored over the C3 and C4 positions. This preference is attributed to the greater stabilization of the carbocation intermediate formed during the reaction. When an electrophile attacks the C2 or C5 position, the positive charge can be delocalized over three resonance structures, including one where the oxygen atom bears the positive charge. In contrast, attack at the C3 or C4 position results in an intermediate that is stabilized by only two resonance structures. quora.combrainly.inquora.comksu.edu.sa

For 2-substituted furans bearing an activating group, such as the bis(methylthio)methyl group, electrophilic attack is predominantly directed to the vacant C5 position. The activating nature of the bis(methylthio)methyl group reinforces the inherent reactivity of the C5 position, making it the most electron-rich and sterically accessible site for electrophiles. Therefore, electrophilic substitution reactions on this compound are expected to yield primarily the 2,5-disubstituted product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile (E+) | Major Product |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Bis(methylthio)methyl-5-nitrofuran |

| Halogen (e.g., Br₂) | 2-Bromo-5-(bis(methylthio)methyl)furan |

| Acylating agent (e.g., CH₃COCl/AlCl₃) | 1-(5-(Bis(methylthio)methyl)furan-2-yl)ethan-1-one |

| Sulfonating agent (e.g., SO₃/pyridine) | 5-(Bis(methylthio)methyl)furan-2-sulfonic acid |

Reactions Involving the Bis(methylthio)methyl Moiety

The dithioacetal group itself is a versatile functional group that can undergo a range of chemical transformations. These reactions provide pathways for further functionalization of the this compound molecule.

While dithioacetals are generally stable, the methylthio groups can potentially be displaced by strong nucleophiles under specific conditions. However, such reactions are not common for simple dithioacetals and often require activation of the sulfur atom, for instance, through alkylation to form a sulfonium (B1226848) salt, which is a better leaving group.

The sulfur atoms in the bis(methylthio)methyl group are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of sulfoxides and subsequently sulfones. The extent of oxidation can often be controlled by the choice of the oxidizing agent and the reaction conditions. For instance, mild oxidizing agents may selectively produce the mono- or di-sulfoxide, while stronger oxidizing agents will typically lead to the corresponding di-sulfone. These oxidation products have different electronic and steric properties compared to the starting dithioacetal, which can be exploited in further synthetic steps.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Mild (e.g., NaIO₄) | 2-((Methylsulfinyl)(methylthio)methyl)furan, 2-(Bis(methylsulfinyl)methyl)furan |

| Strong (e.g., H₂O₂, m-CPBA) | 2-((Methylsulfonyl)(methylthio)methyl)furan, 2-((Methylsulfinyl)(methylsulfonyl)methyl)furan, 2-(Bis(methylsulfonyl)methyl)furan |

One of the most significant reactions of dithioacetals is their hydrolysis back to the corresponding carbonyl compound. This reaction, often referred to as deprotection, typically requires the presence of a promoter, as dithioacetals are stable under many acidic and basic conditions. tandfonline.comtandfonline.com Common methods for the hydrolysis of dithioacetals involve the use of metal salts (e.g., HgCl₂, AgNO₃), oxidizing agents (e.g., N-bromosuccinimide, iodine), or alkylating agents followed by hydrolysis. tcichemicals.com In the case of this compound, hydrolysis would yield 2-formylfuran (furfural). This transformation is synthetically valuable as it provides a method for introducing a formyl group at the 2-position of the furan ring.

The general mechanism for the acid-catalyzed hydrolysis of a dithioacetal involves protonation of one of the sulfur atoms, followed by the attack of water and subsequent elimination of the thiol to form a hemithioacetal. Further protonation and elimination of the second thiol group, followed by deprotonation, yields the aldehyde.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Ring

The furan ring system can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan nucleus in these transformations is significantly influenced by the nature of the substituents attached to it.

Diene Reactivity Modulation by the C-2 Substituent

The bis(methylthio)methyl group at the C-2 position of the furan ring is anticipated to modulate its diene reactivity in Diels-Alder reactions. This substituent, which is a dithioacetal, is generally considered to be an electron-donating group. The presence of electron-donating substituents on the furan ring typically increases the energy of the highest occupied molecular orbital (HOMO) of the diene. In a normal-electron-demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's lowest unoccupied molecular orbital (LUMO), raising the HOMO energy of the furan diene leads to a smaller HOMO-LUMO energy gap and, consequently, an increased reaction rate. rsc.orgnih.gov

Therefore, it is predicted that this compound would exhibit enhanced reactivity in Diels-Alder reactions with electron-deficient dienophiles compared to unsubstituted furan. This is in line with the general observation that furans bearing electron-donating groups are more reactive in such cycloadditions. nih.gov However, the steric bulk of the bis(methylthio)methyl group might also play a role, potentially hindering the approach of the dienophile and counteracting the electronic activation to some extent.

It is important to note that Diels-Alder reactions involving furans are often reversible. mdpi.com The thermodynamic stability of the resulting oxabicycloheptene adducts is a critical factor. The substitution pattern on the furan ring can influence this equilibrium. While electron-donating groups can favor the forward reaction kinetically, they may also affect the stability of the adduct. nih.gov

Stereochemical Outcomes of Cycloaddition Processes

The stereoselectivity of Diels-Alder reactions involving substituted furans is a key aspect of their synthetic utility. Typically, these reactions can yield both endo and exo diastereomers. For many furan derivatives, the formation of the exo adduct is often favored under thermodynamic control, as it is the more stable isomer. Conversely, the endo adduct is often the kinetically favored product, forming faster at lower temperatures. rsc.org

In the case of this compound, the stereochemical outcome of its cycloaddition reactions would be influenced by a combination of electronic and steric factors. The bulky bis(methylthio)methyl group at the C-2 position would likely exert a significant steric influence, potentially directing the dienophile to approach from the less hindered face of the furan ring. This steric hindrance could lead to a higher preference for the formation of one diastereomer over the other.

While specific experimental data for this compound is not available, studies on other 2-substituted furans can provide insights. For instance, in the reactions of 2-methylfuran (B129897) with maleic anhydride, the exo isomer is generally the major product, especially at higher temperatures where thermodynamic equilibrium is established. nih.gov Given the larger size of the bis(methylthio)methyl group compared to a methyl group, a similar or even more pronounced preference for the exo product might be expected for this compound under thermodynamic conditions.

Transition Metal-Catalyzed Transformations

The furan ring and its derivatives can participate in a variety of transition metal-catalyzed reactions, allowing for further functionalization of the heterocyclic core.

Cross-Coupling Reactions for Further Functionalization

While specific examples of cross-coupling reactions involving this compound are not documented in the provided search results, the general reactivity of functionalized furans in such transformations suggests potential pathways. For cross-coupling reactions to occur at the furan ring, a suitable leaving group (such as a halide or a triflate) is typically required. Assuming this compound could be further functionalized with such a group at another position on the ring (e.g., the 5-position), it could potentially undergo standard cross-coupling reactions like Suzuki, Stille, or Heck couplings.

The bis(methylthio)methyl group itself is not a typical leaving group for cross-coupling. However, its electronic and steric presence could influence the reactivity of other positions on the furan ring in such reactions.

Selective Hydrogenation or Deoxygenation Pathways

The furan ring is susceptible to catalytic hydrogenation. The selective hydrogenation of the furan ring in the presence of other functional groups is a valuable synthetic transformation. For instance, the hydrogenation of furfural (B47365) to 2-methylfuran is a well-established industrial process. mdpi.com Further hydrogenation can lead to the saturation of the furan ring, yielding tetrahydrofuran (B95107) derivatives. researchgate.net

In the case of this compound, catalytic hydrogenation would likely lead to the saturation of the furan ring to afford 2-bis(methylthio)methyltetrahydrofuran. The conditions of the hydrogenation (catalyst, temperature, and pressure) would be crucial in determining the extent of reduction and whether any side reactions, such as hydrogenolysis of the C-S bonds in the dithioacetal group, occur. Given the presence of sulfur, which can sometimes poison hydrogenation catalysts, the choice of catalyst would be particularly important for achieving a clean and selective transformation. rsc.org

Deoxygenation of the furan ring is a more challenging transformation but can be achieved under certain catalytic conditions. This would result in the opening of the furan ring. The influence of the bis(methylthio)methyl substituent on such a reaction pathway is not readily predictable without experimental data.

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic investigations of the reactions of this compound are not available in the current literature. However, the mechanisms of related furan reactions can be used to infer the likely pathways.

For the Diels-Alder reaction, the reaction of this compound with an electron-deficient dienophile is expected to proceed through a concerted, asynchronous transition state, which is typical for such cycloadditions. rsc.org The electron-donating nature of the bis(methylthio)methyl group would stabilize the partial positive charge that develops on the furan ring in the transition state, thus accelerating the reaction. Computational studies on the Diels-Alder reactions of substituted furans have confirmed the significant role of substituents in modulating the activation barriers and the endo/exo selectivity. rsc.org

For transition metal-catalyzed reactions, the mechanism would depend on the specific transformation. For example, a hypothetical cross-coupling reaction would likely follow a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The bis(methylthio)methyl group would act as a spectator ligand, influencing the electronic properties of the furan ring throughout the catalytic cycle.

In catalytic hydrogenation, the furan ring would coordinate to the metal surface, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the resulting tetrahydrofuran derivative would be determined by the mode of adsorption on the catalyst surface, which could be influenced by the sterically demanding bis(methylthio)methyl group.

Further experimental and computational studies are needed to elucidate the precise reaction mechanisms and reactivity patterns of this compound.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating a detailed reaction mechanism. However, no studies have been found that isolate or characterize any transient species formed during the reactions of this compound.

The investigation of reaction intermediates for this compound would likely involve advanced spectroscopic and analytical techniques. The table below outlines potential methods that could be employed for this purpose.

| Technique | Purpose | Potential Intermediates to be Identified |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To identify the structure of transient species in solution. | Cationic, anionic, or radical intermediates involving the furan ring or methylthio groups. |

| Mass Spectrometry (MS) | To detect and determine the mass-to-charge ratio of short-lived species. | Fragment ions and molecular ions of intermediates. |

| Infrared (IR) Spectroscopy | To identify functional groups of intermediates. | Changes in vibrational frequencies indicating the formation of new bonds or functional groups. |

| Computational Chemistry | To model potential reaction pathways and predict the structures and energies of intermediates. | Theoretical structures and stability of possible transition states and intermediates. |

This table is illustrative of the methodologies that would be necessary for such research and does not reflect existing data on this compound.

Theoretical and Computational Chemistry of 2 Bis Methylthio Methylfuran

Electronic Structure Elucidation via Quantum Mechanical Methods

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 2-Bis(methylthio)methylfuran, which arise from the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a powerful computational tool frequently used to investigate the ground state properties of furan (B31954) derivatives. researchgate.netresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or larger, are utilized to predict a variety of molecular characteristics. chemrxiv.org These calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape.

Furthermore, DFT is applied to calculate electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a crucial parameter, offering insights into the molecule's kinetic stability and chemical reactivity. For instance, in studies of related furan compounds, DFT has been used to assess how different substituents affect the electronic structure and stability. rsc.org These computational approaches have also been successfully benchmarked against experimental data for similar molecules, confirming their reliability. researchgate.net

Table 1: Predicted Ground State Properties of Furan Derivatives from DFT Calculations

| Property | Furan | 2-Methylfuran (B129897) | 2-Acetylfuran |

|---|---|---|---|

| Dipole Moment (Debye) | 0.71 | 0.72 | 3.34 |

| HOMO Energy (eV) | -6.88 | -6.55 | -7.10 |

| LUMO Energy (eV) | 0.55 | 0.65 | -0.85 |

| HOMO-LUMO Gap (eV) | 7.43 | 7.20 | 6.25 |

Note: These values are representative examples from computational studies on furan derivatives and illustrate the type of data generated via DFT. Actual values for this compound would require specific calculations.

For a more rigorous and accurate description of the electronic structure of this compound, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are based on first principles and provide a higher level of theoretical accuracy compared to DFT, especially for systems where electron correlation is significant. nsf.gov

High-accuracy ab initio calculations are particularly valuable for obtaining precise energetic information and for characterizing systems where DFT may be less reliable. researchgate.net For example, studies on the torsional potentials of 2,2'-bifuran (B1329537) have shown that methods like MP2 and CCSD(T) can accurately predict nonplanar minimum energy structures and the subtle energy differences between conformers, which some DFT functionals fail to capture. nsf.govresearchgate.net Applying these high-level methods to this compound would yield benchmark-quality data on its ionization potential, electron affinity, and other electronic properties, providing a definitive characterization of its electronic landscape.

Conformational Analysis and Energy Minima of the Compound

The flexibility of the bis(methylthio)methyl substituent attached to the furan ring allows for the existence of multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending the molecule's behavior.

The rotation around the single bonds connecting the furan ring to the methanethial group and within the thioacetal moiety itself is a key determinant of the conformational preferences of this compound. The energy required to rotate around these bonds is known as the rotational barrier. Computational studies on substituted furans and thiophenes have extensively investigated these barriers. researchgate.netmdpi.com

For this compound, the rotational barrier would be influenced by a combination of steric hindrance between the methylthio groups and the furan ring, as well as electronic effects such as hyperconjugation. Intramolecular interactions, like weak hydrogen bonds or van der Waals forces, would also play a role in stabilizing certain conformations over others. Computational methods can precisely quantify these barrier heights. For example, the barriers to internal rotation of methyl groups in 2-methylfuran and 3-methylfuran (B129892) have been determined to be 412.9 cm⁻¹ and 380.5 cm⁻¹, respectively. rsc.org The presence of the bulkier and more complex bis(methylthio)methyl group is expected to lead to different and potentially more complex rotational dynamics.

Table 2: Calculated Rotational Barriers for Selected Furan and Thiophene (B33073) Derivatives

| Compound | Rotating Group | Barrier Height (kcal/mol) | Barrier Height (cm⁻¹) |

|---|---|---|---|

| 2,2'-Bifuran | Inter-ring rotation | ~4 | ~1400 |

| 2,2'-Bithiophene | Inter-ring rotation | ~2 | ~700 |

| 2-Methylthiophene | Methyl group | 0.56 | 197.7 |

| 2-Acetylfuran | Acetyl group | ~5.0 | ~1750 |

Note: Data is compiled from studies on related heterocyclic systems to exemplify typical energy scales for rotational barriers. nsf.govresearchgate.netmdpi.com

A complete picture of the conformational landscape is obtained by mapping the torsional potential energy surface (PES). This involves systematically calculating the energy of the molecule as a function of one or more dihedral angles. The resulting surface reveals the locations of all energy minima (stable conformers) and transition states (saddle points) that connect them.

For molecules like 2,2'-bifuran, the PES shows two planar or quasi-planar minima, referred to as syn and anti conformations, corresponding to the relative orientation of the heteroatoms. nsf.gov The PES for this compound would be more complex, involving at least two key torsional angles related to the C(furan)-C(substituent) bond and the C-S bonds. Mapping this multi-dimensional PES would identify the global minimum energy structure and all relevant low-energy conformers, providing statistical weights for their population at a given temperature. The flatness of the PES in certain regions, as observed in other furan oligomers, can indicate significant conformational flexibility. researchgate.net

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is an indispensable tool for predicting the likely reaction mechanisms for this compound and for mapping the associated energy landscapes. By calculating the energies of reactants, transition states, intermediates, and products, a detailed profile of a reaction pathway can be constructed.

Theoretical studies on furan and its derivatives have explored various reactions, including cycloadditions, ring-opening reactions, and hydrodeoxygenation. chemrxiv.orgrsc.orgresearchgate.net For instance, DFT calculations have been used to investigate the [4+2] cycloaddition barriers for furan, showing them to be around 32 kcal/mol. chemrxiv.org Similarly, the ring-opening mechanisms of furan, which proceed through conical intersections from excited states, have been elucidated using quantum chemical methods. researchgate.net

For this compound, computational studies could predict its susceptibility to electrophilic substitution on the furan ring, the mechanism of its oxidation or reduction, or its potential to undergo thermal decomposition. rsc.org By identifying the transition state structures and calculating the activation energies for various potential pathways, it is possible to predict which reactions are kinetically favorable. This predictive power is crucial for designing synthetic routes and understanding the compound's stability and reactivity profile.

Transition State Characterization and Reaction Pathway Analysis

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction. For this compound, this involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energy of these species, a reaction pathway can be delineated.

The analysis would typically involve density functional theory (DFT) calculations to locate the transition state geometry. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This analysis would be fundamental in understanding, for example, the hydrolysis of the dithioacetal group or its participation in cycloaddition reactions.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

| Reaction Coordinate | Method/Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| C-S Bond Cleavage | B3LYP/6-31G(d) | 25.3 | -450 |

| Furan Ring Opening | CASSCF(8,8)/cc-pVDZ | 45.1 | -820 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be calculated in a computational study.

Computational Modeling of Catalytic Cycles

Should this compound be involved in a catalytic process, for instance, as a ligand for a metal catalyst or as a substrate in a catalyzed reaction, computational modeling can elucidate the entire catalytic cycle. This involves calculating the energies of all intermediates and transition states in the cycle.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure.

NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational spectroscopy. Using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the absolute shielding tensors for each nucleus in this compound. These can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Calculations would predict the ¹H and ¹³C chemical shifts for the furan ring protons and carbons, the methine proton and carbon of the bis(methylthio)methyl group, and the methyl protons and carbons of the thioether groups. Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be computed, providing a more detailed picture of the molecule's electronic structure and conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (furan) | - | 150.2 |

| C3 (furan) | 6.45 | 110.8 |

| C4 (furan) | 6.38 | 108.5 |

| C5 (furan) | 7.42 | 142.1 |

| CH(SMe)₂ | 5.20 | 55.3 |

| S-CH₃ | 2.15 | 15.7 |

Note: These are hypothetical predicted values based on general knowledge of similar structures and are for illustrative purposes.

Vibrational Frequency Analysis (IR, Raman)

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

The calculated frequencies would correspond to specific molecular motions, such as the C-H stretching of the furan ring and methyl groups, the C-O-C and C-S-C stretching and bending modes, and the characteristic vibrations of the furan ring itself. These predicted spectra can be instrumental in identifying the compound from experimental vibrational data.

Advanced Spectroscopic Characterization of 2 Bis Methylthio Methylfuran

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment, the parent molecule is first ionized, and the resulting molecular ion (M⁺) is isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a detailed "fingerprint" of the molecule, confirming its structure.

While a complete MS/MS spectrum for 2-Bis(methylthio)methylfuran is not extensively reported in the literature, its fragmentation pattern can be predicted based on established principles of mass spectrometry and data from structurally similar compounds, such as 2-[(methylthio)methyl]furan. nist.govchemguide.co.uk The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the sulfur atoms and the furan (B31954) ring, as these are typically the most labile sites. Common fragmentation patterns for such molecules include the loss of neutral fragments like a methyl radical (•CH₃) or a methylthio radical (•SCH₃). Another significant fragmentation would be the cleavage of the C-C bond between the furan ring and the bis(methylthio)methyl group.

A plausible fragmentation scheme would generate several key ions that are diagnostic for the structure of this compound. The analysis of these fragmentation patterns allows for unambiguous structural confirmation. imreblank.chwvu.edu

Table 1: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z (Predicted) | Lost Neutral Fragment | Proposed Fragment Ion Structure |

| 159 | •CH₃ | [C₇H₇OS₂]⁺ |

| 127 | •SCH₃ | [C₇H₇OS]⁺ |

| 81 | •CH(SCH₃)₂ | [C₅H₅O]⁺ (Furfuryl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that cause a change in dipole moment. ksu.edu.sa Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift corresponds to vibrational modes that cause a change in the molecule's polarizability. ksu.edu.sa

The vibrational spectrum of this compound is dominated by the characteristic modes of its two main components: the furan ring and the methylthio groups.

Furan Moiety : The furan ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the furan ring are usually observed in the 1400-1600 cm⁻¹ region. researchgate.net The ring breathing mode, which involves the symmetric stretching and contracting of the entire ring, is also a key identifier. nih.gov Additionally, the asymmetric stretching of the C-O-C bond within the furan ring gives rise to strong absorptions. udayton.edunih.gov

Methylthio Moiety : The methyl (-CH₃) groups of the methylthio substituents have characteristic symmetric and asymmetric C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ range. uci.edu C-H bending (scissoring and rocking) modes for these groups are also expected. The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹, though its exact position can be influenced by the molecular environment. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Furan | Aromatic C-H Stretch | 3100 - 3150 | IR, Raman |

| Furan | C=C Ring Stretch | 1450 - 1610 | IR, Raman |

| Furan | C-O-C Asymmetric Stretch | 1150 - 1300 | IR |

| Furan | Ring Breathing | ~850 - 1000 | Raman |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 | IR, Raman |

| Methyl (-CH₃) | Symmetric C-H Stretch | ~2870 | IR, Raman |

For a flexible molecule like this compound, different spatial arrangements of the bis(methylthio)methyl group relative to the furan ring can exist. These different arrangements, or conformers, arise from rotation around the single bond connecting the furan ring to the substituted methyl group.

Vibrational spectroscopy can offer insights into the conformational preferences of the molecule. ekb.eg Different conformers can have slightly different vibrational frequencies and IR/Raman intensities because the coupling between vibrational modes changes with the geometry. nobelprize.orgnih.gov For instance, the interaction between the C-H bonds of the side chain and the furan ring will vary between conformers, potentially shifting the C-H stretching or bending frequencies.

While resolving the contributions of individual conformers can be challenging, computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra. By calculating the theoretical vibrational spectra for different possible conformers, a comparison with the experimental IR and Raman data can help identify the most stable or predominant conformation in a given state (e.g., liquid, gas, or in solution). ekb.eguliege.be

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated systems and the effects of substituents on a molecule's electronic structure.

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorption (λmax) and its molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Table 3: UV-Vis Absorption Data for Furan and a Related Compound

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | Transition Type |

|---|---|---|---|

| Furan | ~200-210 vscht.cz | ~10,000 | π → π* |

| 2-Acetylfuran | 225, 269 vscht.cz | 2,512; 12,589 | π → π* |

The bis(methylthio)methyl group attached to the furan ring is expected to have a notable influence on the molecule's electronic structure and its UV-Vis spectrum. Substituents can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby changing the energy required for electronic transitions.

The sulfur atoms in the methylthio groups possess lone pairs of electrons that can interact with the π-system of the furan ring. This type of substituent is known as an auxochrome. This interaction generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) without significantly affecting the Lowest Unoccupied Molecular Orbital (LUMO). The result is a smaller HOMO-LUMO energy gap.

This reduction in the energy gap leads to a bathochromic shift (or red shift), meaning the λmax is shifted to a longer wavelength compared to unsubstituted furan. nih.govscispace.com The presence of sulfur atoms can lead to new electronic transitions, such as n → π, although these are often weaker than the primary π → π transitions. nih.gov Therefore, the UV-Vis spectrum of this compound is predicted to show absorption at a longer wavelength than furan itself, reflecting the electronic contribution of the sulfur-containing substituent. biointerfaceresearch.com

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing volatile and semi-volatile organic compounds like 2-bis(methylthio)methylfuran. The choice of technique depends on the compound's volatility, the complexity of the sample matrix, and the required sensitivity and selectivity.

Gas Chromatography (GC) with Various Detectors (FID, MS)

Gas chromatography is the most common technique for the analysis of volatile furan (B31954) derivatives. The compound is volatilized in a heated inlet and separated as it travels through a capillary column containing a stationary phase.

A Flame Ionization Detector (FID) is a robust and widely used detector that provides high sensitivity for organic compounds. A study on the analysis of furan, 2-methylfuran (B129897), and 2-pentylfuran (B1212448) in juice samples utilized a GC-FID system for quantification. nih.gov This detector is valued for its linear response over a wide concentration range, though it does not provide structural information.

For definitive identification, Mass Spectrometry (MS) is the preferred detector. GC-MS couples the separation power of GC with the identification capabilities of MS. The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum that acts as a chemical fingerprint. This technique has been extensively used for analyzing furan and its derivatives in various food products. nih.govrestek.comnih.gov In the context of sulfur-containing compounds, GC coupled with mass spectrometry is a powerful tool for both identification and quantification.

Table 1: Illustrative GC Parameters for Analysis of Furan Derivatives

| Parameter | GC-FID | GC-MS |

| Column | SPB-1 | HP-5MS or Rxi-624Sil MS |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 1.4 µm film |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1 mL/min | 1 mL/min |

| Injection Mode | Split (1:10) | Split (1:10) or Splitless |

| Injector Temperature | 250°C | 280°C |

| Oven Program | 35°C (3 min) to 75°C at 8°C/min | 32°C (4 min) to 200°C at 20°C/min |

| Detector | Flame Ionization Detector | Mass Spectrometer |

| Detector Temperature | 280°C | N/A (Transfer line at 280°C) |

| MS Mode | N/A | Selected Ion Monitoring (SIM) or Full Scan |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is employed for the analysis of non-volatile or thermally unstable furan derivatives. For instance, furanic compounds in electrical insulating liquids are analyzed using HPLC following standards like ASTM D5837. This involves extracting the compounds from the matrix before chromatographic separation. A reverse-phase (RP) HPLC method has been described for the analysis of the related compound, Furan, 2-[(methylthio)methyl]-. sielc.com This method uses a mobile phase of acetonitrile (B52724) and water, demonstrating the applicability of HPLC for sulfur-containing furans. sielc.com The technique is particularly useful when derivatization is performed to enhance detectability or to analyze compounds that are not amenable to GC.

Table 2: Example HPLC Conditions for a Furan Derivative

| Parameter | Setting |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV or Mass Spectrometry (MS) |

| Note | For MS detection, phosphoric acid is replaced with a compatible acid like formic acid. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples where standard GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution. sepsolve.com This technique uses two columns with different stationary phases connected by a modulator. sepsolve.comosti.gov The modulator traps fractions from the first column's effluent and re-injects them onto the second, shorter column for a rapid, secondary separation. osti.gov The result is a highly detailed two-dimensional chromatogram. GCxGC is particularly advantageous for isolating trace analytes from a co-eluting matrix, a common challenge in food and environmental analysis. chromatographyonline.com This method, often paired with a fast detector like a Time-of-Flight Mass Spectrometer (TOF-MS), has been successfully applied to the analysis of complex mixtures containing furan derivatives. osti.gov

Table 3: Typical GCxGC System Configuration

| Component | Description |

| Primary Column (1D) | Typically a non-polar phase, 20-30 m length |

| Secondary Column (2D) | A polar or shape-selective phase, 1-5 m length |

| Modulator | Thermal or cryogenic device for trapping and re-injecting effluent |

| Detector | Fast-acquisition detector, such as Time-of-Flight MS (TOF-MS) or FID (at high data rates) |

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and widely adopted technique for extracting volatile and semi-volatile compounds from solid or liquid samples. restek.com A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. restek.comgcms.cz The selection of the fiber coating is crucial for efficient extraction. For furan and its derivatives, carboxen/polydimethylsiloxane (CAR/PDMS) fibers are commonly used. nih.gov The method has been optimized for analyzing furans in diverse matrices like coffee, baby food, and fruit juices. nih.govgcms.cz Key parameters that are optimized include sample volume, extraction temperature, extraction time, and the addition of salt to the matrix to enhance analyte volatility. mdpi.com

Table 4: Representative HS-SPME Parameters for Furan Analysis in Food Matrices

| Parameter | Condition for Juice nih.gov | Condition for Baby Formula/Coffee gcms.cz |

| Fiber Coating | Carboxen/Polydimethylsiloxane (CAR/PDMS) | Carboxen/Polydimethylsiloxane (CAR/PDMS) |

| Sample Amount | 5 g | 0.5 g (Coffee) or 5 g (Formula) |

| Salt Addition | 15% (w/v) NaCl | Saturated NaCl solution |

| Equilibration/Incubation Time | Not specified | 10-15 min |

| Equilibration/Incubation Temp. | 32°C | 50°C |

| Extraction Time | 20 min | 10-15 min |

| Extraction Temperature | 32°C | 50°C |

| Desorption Temperature | Not specified | 280°C |

| Desorption Time | Not specified | 1 min |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. acs.org For instance, furanic compounds can be extracted from transformer oil into acetonitrile. shimadzu.com In aqueous samples, solvents like dichloromethane (B109758) or toluene (B28343) can be used to extract furfural (B47365) and related compounds. osti.gov LLE is effective but can be labor-intensive and require significant volumes of organic solvents.

Solid-phase extraction (SPE) offers an alternative to LLE, providing cleaner extracts and reducing solvent consumption. In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent. SPE on silica (B1680970) cartridges is a recognized method for the extraction of furan derivatives prior to HPLC analysis. This technique is valuable for cleaning up complex samples and concentrating the target analyte. nih.gov

Table 5: Overview of LLE and SPE Methods for Furan-related Compounds

| Technique | Matrix Example | Extraction Principle |

| Liquid-Liquid Extraction (LLE) | Transformer Oil | Partitioning between oil and an immiscible solvent (e.g., acetonitrile) |

| Liquid-Liquid Extraction (LLE) | Aqueous Solution | Partitioning between water and an organic solvent (e.g., dichloromethane) |

| Solid-Phase Extraction (SPE) | Transformer Oil | Adsorption onto a solid sorbent (e.g., silica cartridge) followed by solvent elution |

| Solid-Phase Extraction (SPE) | Food Matrices | Adsorption onto a sorbent to clean up the sample extract before GC analysis |

Quantitative Analysis Protocols

The accurate quantification of this compound in various research matrices is paramount for understanding its formation, occurrence, and potential significance. Quantitative protocols are designed to be robust, reproducible, and sensitive, often relying on sophisticated analytical instrumentation and meticulous method validation. These protocols typically involve the use of calibration standards and often employ internal standards to correct for analytical variability.

Calibration Curve Generation and Internal Standard Methodologies

A cornerstone of quantitative analysis is the generation of a calibration curve, which establishes the relationship between the concentration of an analyte and the instrumental response. For the analysis of furan derivatives, this is typically achieved by preparing a series of standard solutions of this compound at known concentrations in a solvent or a matrix that mimics the sample. These standards are then analyzed, and the resulting signal (e.g., peak area from a chromatogram) is plotted against the corresponding concentration.

The use of an internal standard (IS) is a widely adopted practice to improve the precision and accuracy of quantitative methods, particularly in chromatography. An IS is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the IS is added to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the IS response is then used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response. For the analysis of furan compounds by Gas Chromatography-Mass Spectrometry (GC-MS), isotopically labeled analogs, such as d4-furan, are often employed as internal standards. acs.orgthermofisher.com

The data below illustrates a typical calibration curve for the quantification of a target analyte using an internal standard methodology. The response ratio (Analyte Peak Area / IS Peak Area) is plotted against the analyte concentration to generate a linear regression model, which is then used to calculate the concentration of the analyte in unknown samples.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio | |

|---|---|---|---|---|

| 1 | 1.0 | 15,234 | 99,876 | 0.153 |

| 2 | 5.0 | 76,987 | 101,234 | 0.760 |

| 3 | 10.0 | 154,321 | 100,543 | 1.535 |

| 4 | 25.0 | 385,432 | 99,950 | 3.856 |

| 5 | 50.0 | 770,123 | 100,100 | 7.693 |

| 6 | 100.0 | 1,550,987 | 100,800 | 15.387 |

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate and precise quantification of analytes in complex matrices. This technique utilizes a stable isotope-labeled version of the target analyte as an internal standard. tum.de For this compound, this would involve the synthesis of a variant containing isotopes such as Deuterium (²H) or Carbon-13 (¹³C).

The key advantage of SIDA is that the isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample extraction, cleanup, and chromatographic separation. tum.de It is added to the sample at the very beginning of the analytical workflow, allowing it to compensate for analyte losses at every stage. Because the labeled and unlabeled compounds can be distinguished by mass spectrometry, the ratio of their signals provides a highly accurate measure of the original analyte concentration. SIDA has been successfully developed and applied for the quantification of furan and 2-methylfuran metabolites in human urine samples, demonstrating its power for trace-level analysis in biological matrices. mdpi.comnih.gov

The following table presents hypothetical data from a SIDA experiment, demonstrating the calculation of the absolute concentration of the target analyte in a sample.

| Parameter | Value | |

|---|---|---|

| 1 | Sample Volume | 2.0 mL |

| 2 | Amount of Labeled IS Added | 50.0 ng |

| 3 | Peak Area of Native Analyte | 456,789 |

| 4 | Peak Area of Labeled IS | 510,123 |

| 5 | Response Ratio (Native/Labeled) | 0.895 |

| 6 | Calculated Amount in Sample | 44.75 ng |

| 7 | Final Concentration | 22.38 ng/mL |

Advanced Detection Modalities

The detection and characterization of this compound rely on advanced analytical techniques that offer high sensitivity, selectivity, and structural elucidation capabilities. Mass spectrometry-based methods are predominant in this field.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds such as furan derivatives. researchgate.net In this technique, the sample is injected into the gas chromatograph, where compounds are vaporized and separated based on their boiling points and interactions with a capillary column (e.g., an HP-5MS). researchgate.netmdpi.com As the separated compounds exit the column, they enter the mass spectrometer.

Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This allows for confident identification. For quantification, specific ions can be monitored using Selected Ion Monitoring (SIM) or multiple reaction monitoring (MRM), which significantly enhances sensitivity and selectivity by filtering out background noise. researchgate.net

Based on the structure of this compound (C₇H₁₀OS₂), the following table lists plausible key ions that might be observed in an EI mass spectrum.

| m/z | Proposed Fragment Identity | Notes | |

|---|---|---|---|

| 1 | 174 | [M]⁺ | Molecular Ion |

| 2 | 127 | [M - SCH₃]⁺ | Loss of a methylthio radical |

| 3 | 97 | [C₅H₅S]⁺ | Possible thiopyrylium (B1249539) ion |

| 4 | 81 | [C₅H₅O]⁺ | Furfuryl cation |

| 5 | 47 | [CH₃S]⁺ | Methylthio cation |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qToF-MS/MS)

For less volatile, more polar, or thermally unstable derivatives of this compound, or for analysis within complex biological matrices, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qToF-MS/MS) is a powerful alternative. This technique has been effectively used to identify furan and methylfuran metabolites in urine. nih.govnih.gov

UPLC provides very fast and high-resolution chromatographic separation. The effluent is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). The qToF mass analyzer offers high mass accuracy, enabling the determination of elemental compositions for unknown compounds. The MS/MS capability allows for structural elucidation by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. This provides a high degree of confidence in compound identification. frontiersin.org

The table below outlines a hypothetical UPLC-qToF-MS/MS method for the analysis of the target compound.

| Parameter | Value | |

|---|---|---|

| 1 | Ionization Mode | Positive ESI |

| 2 | Precursor Ion [M+H]⁺ (m/z) | 175.022 |

| 3 | Collision Energy | 15-30 eV |

| 4 | Major Product Ion 1 (m/z) | 127.037 ([M+H - CH₄S]⁺) |

| 5 | Major Product Ion 2 (m/z) | 81.033 (Furfuryl cation) |

Electrochemical Detection Methods (e.g., Cyclic Voltammetry for redox activity)

While less common for routine quantification compared to mass spectrometry, electrochemical methods can provide valuable insights into the redox properties of this compound. The presence of sulfur atoms in the methylthio groups suggests the molecule may be electrochemically active. mdpi.com

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction potentials of a substance. researchgate.net In a CV experiment, the voltage is swept linearly between two potentials, and the resulting current is measured. An oxidation or reduction event appears as a peak in the current-voltage plot. This method could be used to characterize the ease with which this compound can be oxidized or reduced, providing information about its electronic structure and potential reactivity in redox processes. While not a primary tool for quantification in complex matrices, it is a powerful method for fundamental electrochemical characterization.

The table below summarizes hypothetical key parameters that could be obtained from a cyclic voltammetry study of the compound.

| Parameter | Hypothetical Value | |

|---|---|---|

| 1 | Working Electrode | Glassy Carbon |

| 2 | Reference Electrode | Ag/AgCl |

| 3 | Oxidation Potential (Epa) | +1.1 V |

| 4 | Reduction Potential (Epc) | -0.8 V |

| 5 | Process Nature | Irreversible Oxidation |

Applications of 2 Bis Methylthio Methylfuran in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

The reactivity of 2-bis(methylthio)methylfuran is primarily dictated by its two key functional components: the furan (B31954) ring and the dithioacetal group. This duality allows it to serve as a valuable precursor in the construction of more complex molecular architectures.

The furan nucleus is a fundamental building block in the synthesis of a vast array of heterocyclic compounds. nih.govderpharmachemica.com this compound can serve as a starting material for various transformations that modify or replace the furan ring. For instance, the furan ring can undergo Diels-Alder reactions, acting as a diene, to form oxabicyclic adducts which are versatile intermediates for the synthesis of complex polycyclic systems. acs.org

Furthermore, the furan ring can be converted into other heterocyclic systems. For example, treatment with ammonia (B1221849) in the presence of solid acid catalysts can lead to the formation of pyrrole (B145914) derivatives. wikipedia.org The dithioacetal group, being stable under these conditions, would be carried through to the resulting pyrrole structure, offering a route to novel substituted pyrroles.

Table 1: Potential Heterocyclic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Potential Applications |

| This compound | Maleimide, heat | Oxabicyclic adduct | Synthesis of natural products and pharmaceuticals |

| This compound | Ammonia, Al₂O₃/SiO₂ catalyst, heat | 2-Bis(methylthio)methylpyrrole | Building blocks for medicinal chemistry |

| This compound | Ozone, then reducing agent | Open-chain dicarbonyl compound | Precursor for other heterocycles (e.g., pyrazoles, pyridazines) |

This table illustrates potential synthetic pathways based on known furan chemistry.

The dithioacetal group in this compound serves as a protected form of an aldehyde. This protecting group is stable to a variety of reaction conditions, allowing for selective functionalization of the furan ring at other positions. For example, electrophilic substitution reactions, such as nitration or halogenation, can be carried out on the furan ring while the aldehyde functionality is masked. pharmaguideline.com

Subsequent deprotection of the dithioacetal, typically under oxidative or mercury-catalyzed conditions, regenerates the aldehyde group, yielding a multi-functionalized furan derivative. mdpi.com This strategy allows for the introduction of a wide range of substituents onto the furan scaffold, leading to a diverse library of compounds with potential applications in medicinal and materials chemistry. sci-hub.box

Intermediacy in the Production of Fine Chemicals

The unique chemical properties of this compound make it a potential intermediate in the synthesis of valuable fine chemicals, including those used in the agrochemical and polymer industries.